6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 2198747-70-3
VCID: VC7112777
InChI: InChI=1S/C15H17N7OS/c1-10-5-11(2)22(17-10)13-3-4-15(23)21(18-13)9-12-7-20(8-12)14-6-16-24-19-14/h3-6,12H,7-9H2,1-2H3
SMILES: CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NSN=C4)C
Molecular Formula: C15H17N7OS
Molecular Weight: 343.41

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

CAS No.: 2198747-70-3

Cat. No.: VC7112777

Molecular Formula: C15H17N7OS

Molecular Weight: 343.41

* For research use only. Not for human or veterinary use.

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one - 2198747-70-3

Specification

CAS No. 2198747-70-3
Molecular Formula C15H17N7OS
Molecular Weight 343.41
IUPAC Name 6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl]pyridazin-3-one
Standard InChI InChI=1S/C15H17N7OS/c1-10-5-11(2)22(17-10)13-3-4-15(23)21(18-13)9-12-7-20(8-12)14-6-16-24-19-14/h3-6,12H,7-9H2,1-2H3
Standard InChI Key XHCARUYBNAAMIU-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NSN=C4)C

Introduction

Synthesis

While specific synthesis routes for this compound are not explicitly detailed in the provided references, similar molecules are typically synthesized through:

  • Cyclization Reactions: Formation of the dihydropyridazinone core via cyclization of hydrazines with dicarbonyl compounds.

  • Functionalization Steps: Introduction of pyrazole and thiadiazole groups through nucleophilic substitution or coupling reactions.

  • Azetidine Incorporation: Azetidine units are often introduced via amine alkylation or ring-closing reactions.

The synthesis would likely involve multi-step procedures requiring careful control of reaction conditions to ensure regioselectivity and minimize by-products.

Biological Activity

Heterocyclic scaffolds like dihydropyridazinones and thiadiazoles are well-known for their pharmacological relevance:

  • Antimicrobial Activity: Compounds containing pyrazole and thiadiazole rings have demonstrated broad-spectrum antimicrobial effects .

  • Anti-inflammatory Potential: Molecular docking studies on related structures suggest potential as inhibitors for enzymes like 5-lipoxygenase (5-LOX) .

  • Enzyme Inhibition: Pyrazole derivatives have been evaluated as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis .

Further experimental validation (e.g., in vitro assays) would be required to confirm these activities for this specific compound.

Applications

Given its structural features, the compound may find applications in:

  • Drug Discovery: As a lead compound for developing new antimicrobial or anti-inflammatory agents.

  • Material Science: The presence of sulfur and nitrogen atoms could make it useful in creating coordination complexes or functional materials.

  • Synthetic Intermediates: It could serve as a precursor for synthesizing more complex heterocyclic systems.

Research Gaps

Despite its promising features, several aspects require further exploration:

  • Comprehensive synthesis protocols need to be established.

  • Detailed biological evaluations (e.g., cytotoxicity, IC50 values) are necessary.

  • Computational studies (e.g., QSAR modeling) could predict additional activities or optimize its structure.

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